Tert-butyl(prop-2-en-1-yl)amine hydrochloride
Description
Tert-butyl(prop-2-en-1-yl)amine hydrochloride is a secondary amine hydrochloride characterized by a tert-butyl group [(CH₃)₃C–] and a prop-2-en-1-yl (allyl) group (CH₂=CHCH₂–) attached to the nitrogen atom. The hydrochloride salt enhances its stability and solubility, making it suitable for applications in pharmaceutical synthesis and chemical research. For instance, alkylation of amines with allyl halides or substitution reactions involving tert-butyl groups are common synthetic routes for similar hydrochlorides .
The compound’s reactivity is influenced by the electron-donating tert-butyl group and the unsaturated allyl moiety, which may participate in conjugation or addition reactions.
Properties
IUPAC Name |
2-methyl-N-prop-2-enylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-5-6-8-7(2,3)4;/h5,8H,1,6H2,2-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSAMRAYNCEIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl(prop-2-en-1-yl)amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with prop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields tert-butyl(prop-2-en-1-yl)amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The final product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(prop-2-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products Formed
Oxidation: Produces oxides or amine oxides.
Reduction: Yields primary or secondary amines.
Substitution: Results in the formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
Tert-butyl(prop-2-en-1-yl)amine hydrochloride serves as a protected amino acid derivative in peptide synthesis. It facilitates the formation of dipeptides through coupling reactions with common reagents. The tert-butyl group provides stability during synthesis, allowing for easier manipulation of reactive sites.
Polymer Chemistry
In polymer chemistry, this compound is utilized to create advanced polymer materials due to its reactive allyl group. It plays a critical role in the synthesis of polyurethanes and other high molecular weight polymers, contributing to the development of materials with enhanced properties.
| Application Area | Specific Use |
|---|---|
| Peptide Synthesis | Dipeptide formation using coupling reagents |
| Polymer Chemistry | Synthesis of polyurethanes |
Medicinal Chemistry
This compound is under investigation for its potential therapeutic properties. Its unique structure allows it to act as a ligand for various biological targets, influencing enzyme activities and signaling pathways. This interaction is crucial for drug development, particularly in designing compounds with specific biological activities.
Anti-inflammatory Studies
Recent studies have explored the anti-inflammatory properties of derivatives synthesized from this compound. For instance, compounds derived from this amine exhibited promising anti-inflammatory activity in vivo, suggesting potential applications in treating inflammatory conditions .
| Biological Activity | Findings |
|---|---|
| Therapeutic Properties | Potential ligand for enzymes and receptors |
| Anti-inflammatory | Promising activity in vivo studies |
Specialty Chemicals
In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity makes it suitable for various chemical transformations that lead to the synthesis of complex organic molecules.
Chemical Safety and Handling
The compound is also relevant in discussions about chemical safety and handling protocols due to its reactive nature. Proper safety measures are necessary when working with this compound to mitigate risks associated with its use in laboratory and industrial environments.
Interaction Studies
Research has focused on the binding affinity of this compound with various biological targets, which is essential for understanding its mechanism of action and potential side effects when used in medicinal applications.
Synthesis Methodologies
The synthesis typically involves reacting tert-butylamine with prop-2-en-1-yl chloride under basic conditions, followed by conversion to the hydrochloride salt using hydrochloric acid. This method has been optimized for yield and purity in both laboratory and industrial contexts .
Mechanism of Action
The mechanism of action of tert-butyl(prop-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression .
Comparison with Similar Compounds
Key Observations:
Structural Diversity :
- The tetrahydroacridine derivatives (e.g., compound 1 in ) exhibit extended aromatic systems, enabling π-π stacking interactions critical for biological activity .
- Fluorinated analogs (e.g., (2-fluorophenyl)methylamine hydrochloride) leverage halogen substituents to modulate lipophilicity and metabolic stability .
- Chiral phenethyl derivatives () highlight the role of stereochemistry in drug design, with enantiomers often showing distinct pharmacological profiles.
Reactivity and Stability: Allyl groups (prop-2-en-1-yl) in this compound may undergo electrophilic addition or polymerization, whereas butynyl substituents () enable alkyne-specific reactions like Huisgen cycloaddition.
Spectroscopic Signatures :
- Allyl protons in similar compounds resonate between δ 5.0–6.0 ppm in ¹H NMR, while tert-butyl carbons appear near δ 27–30 ppm in ¹³C NMR .
- Fluorine atoms in fluorinated derivatives cause distinct splitting patterns in NMR and influence electronic properties .
Applications :
Biological Activity
Tert-butyl(prop-2-en-1-yl)amine hydrochloride is a compound of increasing interest in biological and medicinal chemistry due to its unique structural properties and potential applications. This article explores its biological activity, including its mechanism of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a tert-butyl group attached to a prop-2-en-1-yl chain, which contributes to its hydrophobic characteristics and reactivity in biological systems.
The biological activity of this compound primarily involves its role as a ligand for various enzymes and receptors. It modulates their activity, influencing several cellular processes such as metabolism and gene expression.
Key Mechanisms:
- Enzyme Modulation : The compound can interact with enzymes, altering their catalytic efficiency.
- Receptor Binding : It may bind to specific receptors, triggering signaling pathways that affect cellular functions.
Biological Applications
This compound is utilized in various fields, including:
- Medicinal Chemistry : As a building block for drug development, it is being investigated for therapeutic properties.
- Biological Research : Employed in studies focusing on enzyme mechanisms and protein interactions.
Study 1: Enzyme Interaction
A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound acts as an inhibitor, affecting the metabolism of certain drugs. This finding suggests its potential use in modulating drug interactions in pharmacotherapy.
Study 2: Antimicrobial Activity
In another research effort, the compound was tested against various bacterial strains. It demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions it as a candidate for further development as an antimicrobial agent .
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Interaction | Inhibitory effects on cytochrome P450 enzymes, impacting drug metabolism. |
| Study 2 | Antimicrobial Activity | Effective against specific bacterial strains with promising MIC values. |
| Study 3 | Cellular Signaling | Modulates signaling pathways related to metabolic processes. |
Q & A
Q. Advanced
- Molecular Docking : Predict binding modes to receptors (e.g., tubulin) using AutoDock Vina or Schrödinger Suite .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over time to assess stability (e.g., GROMACS) .
- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose synthetic routes by analyzing reaction databases .
What strategies are employed to enhance the solubility and stability of this compound in aqueous solutions?
Q. Basic
- Salt Formation : Hydrochloride salt improves solubility via ion-dipole interactions .
- Co-solvents : Use ethanol or DMSO (10–20% v/v) to solubilize the compound without degradation .
- Lyophilization : Freeze-drying the hydrochloride salt enhances long-term stability by removing water .
How does the tert-butyl group influence the compound’s pharmacokinetic properties, and what experimental approaches validate these effects?
Q. Advanced
- Pharmacokinetic Impact : The bulky tert-butyl group reduces metabolic oxidation, prolonging half-life. It also increases lipophilicity, enhancing blood-brain barrier penetration .
- Validation Methods :
What crystallographic challenges arise in determining the absolute configuration of this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
